
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the reaction of 4-(1H-imidazol-1-yl)methylbenzaldehyde with an appropriate acrylate derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the acrylate salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
作用機序
The mechanism of action of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in the formation of coordination complexes. Additionally, the acrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked polymer networks. These interactions are crucial for its applications in materials science and catalysis.
類似化合物との比較
Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can be compared with other similar compounds, such as:
4-(1H-imidazol-1-yl)methylbenzoic acid: Similar structure but lacks the acrylate moiety.
1,4-bis(imidazol-1-ylmethyl)benzene: Contains two imidazole rings and is used in the synthesis of coordination polymers.
Imidazole-4-acrylate: Similar functional groups but different structural arrangement.
特性
分子式 |
C13H11N2NaO2 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC名 |
sodium;(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5-; |
InChIキー |
NCNYJCOBUTXCBR-YSMBQZINSA-M |
異性体SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)[O-].[Na+] |
正規SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


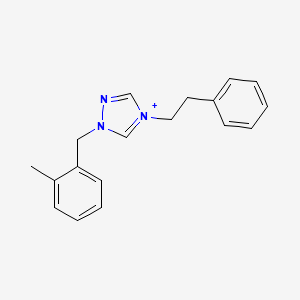
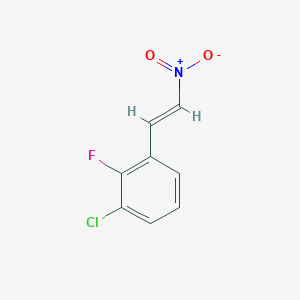
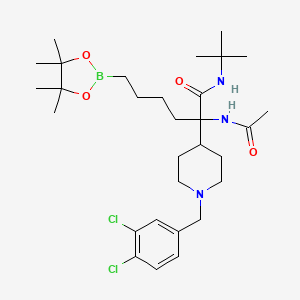
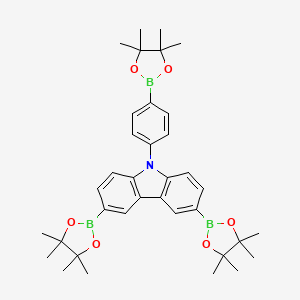
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

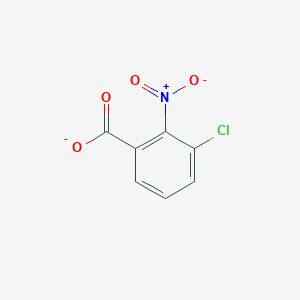

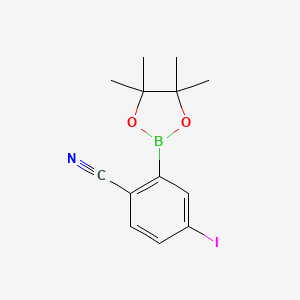
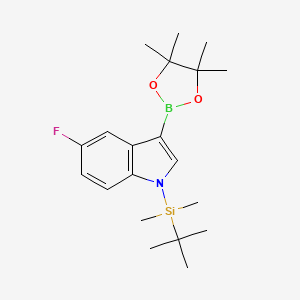

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


